molecular formula C10H8N2O2S B12907840 6-(2-Hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 55982-10-0

6-(2-Hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12907840
CAS No.: 55982-10-0
M. Wt: 220.25 g/mol
InChI Key: LUFCXIHSJIZLPP-UHFFFAOYSA-N
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Description

6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a hydroxyphenyl group attached to the pyrimidine ring, which also contains a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thioxopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thioxopyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a thioxopyrimidine core, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

55982-10-0

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-6(8)7-5-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)

InChI Key

LUFCXIHSJIZLPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)O

Origin of Product

United States

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